![molecular formula C21H19ClN2O3 B4464161 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B4464161.png)
3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole
Overview
Description
3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
CPP-115 works by inhibiting the enzyme 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole transaminase, which is responsible for the breakdown of the neurotransmitter 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole. By inhibiting this enzyme, CPP-115 increases the levels of 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole in the brain, leading to increased 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazoleergic neurotransmission. This increase in 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazoleergic activity is thought to be responsible for the therapeutic effects of CPP-115 in various neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects in animal models. In addition to increasing 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazoleergic neurotransmission, CPP-115 has been shown to increase the levels of other neurotransmitters, including dopamine and norepinephrine. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPP-115 for lab experiments is its high selectivity for 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole transaminase, which reduces the risk of off-target effects. Additionally, CPP-115 has a long half-life, which allows for sustained inhibition of 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole transaminase. However, one limitation of CPP-115 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on CPP-115. One area of interest is its potential use as a treatment for drug addiction, particularly in combination with other pharmacotherapies. Additionally, there is interest in investigating the use of CPP-115 as a treatment for other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, there is ongoing research into the development of more potent and selective 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole transaminase inhibitors, which could have even greater therapeutic potential.
Scientific Research Applications
CPP-115 has been the subject of numerous scientific studies, investigating its potential therapeutic applications in various neurological disorders. In preclinical studies, CPP-115 has been shown to be effective in reducing seizures in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for substance abuse disorders. Additionally, CPP-115 has been investigated for its anxiolytic effects in animal models of anxiety disorders.
properties
IUPAC Name |
[2-(4-chlorophenyl)pyrrolidin-1-yl]-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-26-17-10-6-15(7-11-17)20-13-18(23-27-20)21(25)24-12-2-3-19(24)14-4-8-16(22)9-5-14/h4-11,13,19H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRZUDHAISANLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCCC3C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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